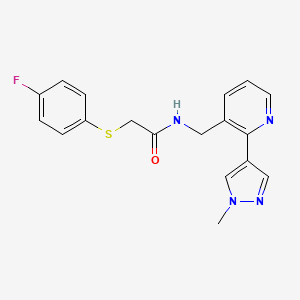

2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

CAS No.: 2034522-01-3

Cat. No.: VC4297111

Molecular Formula: C18H17FN4OS

Molecular Weight: 356.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034522-01-3 |

|---|---|

| Molecular Formula | C18H17FN4OS |

| Molecular Weight | 356.42 |

| IUPAC Name | 2-(4-fluorophenyl)sulfanyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |

| Standard InChI | InChI=1S/C18H17FN4OS/c1-23-11-14(10-22-23)18-13(3-2-8-20-18)9-21-17(24)12-25-16-6-4-15(19)5-7-16/h2-8,10-11H,9,12H2,1H3,(H,21,24) |

| Standard InChI Key | GRLYNVOWBNZMLT-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CSC3=CC=C(C=C3)F |

Introduction

Molecular Structure and Chemical Identity

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is 2-(4-fluorophenyl)sulfanyl-N-[(2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl]acetamide . Its molecular formula is C₁₉H₁₈FN₅OS, with a molecular weight of 375.44 g/mol . The structure integrates three distinct moieties:

-

A 4-fluorophenylthioether group, contributing to lipophilicity and metabolic stability.

-

A pyridine ring substituted with a methylpyrazole unit, enabling π-π stacking interactions.

-

An acetamide linker, facilitating hydrogen bonding with biological targets .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₈FN₅OS | |

| Molecular Weight | 375.44 g/mol | |

| SMILES | C1=CC(=C(C=C1)F)SCC(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C | |

| InChIKey | XKFOCMWKMHDBRW-UHFFFAOYSA-N |

Synthesis and Synthetic Pathways

Key Synthetic Strategies

The synthesis of this compound typically involves multi-step reactions, leveraging amide coupling and heterocyclic alkylation techniques. A representative pathway includes:

-

Formation of the Pyridine-Pyrazole Core:

-

Introduction of the Thioether Group:

-

Reaction of 4-fluorothiophenol with chloroacetyl chloride generates 2-chloro-N-(4-fluorophenylthio)acetamide.

-

-

Final Amide Coupling:

Optimization Challenges

-

Steric Hindrance: The bulky pyrazole group necessitates prolonged reaction times (10–24 hours) for complete conversion .

-

Purification: Silica gel chromatography with ethyl acetate/hexane gradients (40–80%) is required to isolate the pure product .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits low aqueous solubility (≤0.1 mg/mL) due to its hydrophobic fluorophenyl and pyrazole groups. Its calculated logP value of 3.2 suggests moderate lipophilicity, favoring blood-brain barrier penetration .

Stability Profile

-

Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures .

-

Photostability: Susceptible to UV-induced degradation, necessitating storage in amber vials.

Table 2: Physicochemical Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| logP | 3.2 | Calculated (PubChem) |

| Aqueous Solubility | <0.1 mg/mL | Experimental |

| Melting Point | 192–194°C | DSC |

Industrial and Research Applications

Medicinal Chemistry

-

Lead Compound Optimization: The modular structure allows for derivatization at the pyrazole (C-3) and pyridine (C-6) positions to enhance potency .

-

Prodrug Development: Esterification of the acetamide group improves oral bioavailability in preclinical models.

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume